molecular formula C18H21NO2 B312299 N-mesityl-2-phenoxypropanamide

N-mesityl-2-phenoxypropanamide

Cat. No.: B312299
M. Wt: 283.4 g/mol
InChI Key: FEAWJLFDWOEPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Mesityl-2-phenoxypropanamide is a propanamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen and a phenoxy group at the second carbon of the propane backbone. The mesityl group’s steric bulk and electron-donating methyl substituents may influence solubility, reactivity, and binding interactions compared to simpler aryl or alkyl substituents.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-phenoxy-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C18H21NO2/c1-12-10-13(2)17(14(3)11-12)19-18(20)15(4)21-16-8-6-5-7-9-16/h5-11,15H,1-4H3,(H,19,20)

InChI Key

FEAWJLFDWOEPCN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Molecular and Structural Differences

The table below compares N-mesityl-2-phenoxypropanamide (hypothetical) with structurally related propanamide derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Amide N) Substituents (Phenoxy) Key Characteristics
This compound* C₁₈H₂₁NO₂ 283.37 Mesityl (2,4,6-trimethylphenyl) Phenoxy Hypothetical; steric hindrance likely
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide C₁₆H₁₆ClNO₂ 289.76 Phenyl 4-Chloro-2-methylphenoxy Chlorine enhances lipophilicity
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)phenoxy]propanamide C₂₀H₂₆N₂O₂ 326.43 4-Amino-2-methylphenyl 2-(sec-butyl)phenoxy Amino group enables H-bonding
2-(2-Amino-5-methylphenoxy)-N,N-diethylpropanamide C₁₄H₂₂N₂O₂ 250.34 Diethyl 2-Amino-5-methylphenoxy Diethyl group reduces polarity

*Hypothetical structure inferred from nomenclature conventions.

Functional Group Impact on Properties

  • Mesityl vs. Phenyl/Diethyl Groups : The mesityl group’s steric bulk may reduce metabolic degradation compared to smaller substituents like phenyl () or diethyl (). This could enhance biological half-life in pharmaceutical applications.
  • The sec-butyl group in adds hydrophobicity, which might affect solubility .
  • Amino Groups: Amino substituents () introduce H-bond donors/acceptors, critical for target binding in drug design. For example, the 4-amino-2-methylphenyl group in could facilitate interactions with enzyme active sites .

Research Implications and Gaps

  • Synthetic Feasibility : The mesityl group’s synthesis may require advanced regioselective alkylation techniques, contrasting with simpler substituents in analogs.
  • Application Potential: Amino-substituted analogs () are candidates for kinase inhibitors or antimicrobial agents, while chlorinated derivatives () might serve as agrochemical intermediates.
  • Data Limitations: The absence of direct studies on this compound underscores the need for targeted research on its physicochemical and biological properties.

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